molecular formula C19H20F3NO2 B12733542 Benfluorex, (R)- CAS No. 1333167-88-6

Benfluorex, (R)-

Número de catálogo: B12733542
Número CAS: 1333167-88-6
Peso molecular: 351.4 g/mol
Clave InChI: CJAVTWRYCDNHSM-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de benfluorex implica la reacción de 1-(m-trifluorometilfenil)-2-(β-benzoiloxietil)aminopropano. El proceso normalmente incluye pasos como la extracción líquido-líquido seguida de un análisis por cromatografía de gases-espectrometría de masas (GC-MS) o cromatografía líquida-espectrometría de masas (LC-MS/MS) .

Métodos de producción industrial

Los métodos de producción industrial para benfluorex no están ampliamente documentados en la literatura pública. El compuesto fue fabricado por Servier y comercializado bajo la marca Mediator hasta su retirada .

Análisis De Reacciones Químicas

Tipos de reacciones

Benfluorex experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su procesamiento metabólico y efectos terapéuticos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran benfluorex incluyen agentes oxidantes, agentes reductores y varios solventes. Las condiciones específicas dependen de la reacción deseada y del producto objetivo.

Principales productos formados

Los principales productos formados a partir de las reacciones de benfluorex incluyen sus metabolitos, como la norfenfluramina, que es un potente agonista del 5-HT2B .

Aplicaciones Científicas De Investigación

Diabetes Management

Benfluorex has been primarily studied in the context of type II diabetes mellitus. Its efficacy has been demonstrated in various animal models, where it significantly reduced circulating insulin levels and improved glycemic control by lowering blood glucose and triglyceride levels . In human studies, benfluorex treatment resulted in decreased serum lipid concentrations and enhanced fatty acid oxidation, suggesting a beneficial role in managing dyslipidemia associated with diabetes .

Doping Control

Due to its performance-enhancing properties, benfluorex was added to the World Anti-Doping Agency's list of prohibited substances. It has been utilized in doping control protocols to screen athletes for its metabolites, emphasizing its relevance beyond therapeutic contexts . The analytical methods developed for detecting benfluorex metabolites include gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry, ensuring accurate identification even at low concentrations .

Valvular Heart Disease Association

A significant observational study involving over one million patients with diabetes mellitus examined the association between benfluorex use and valvular heart disease. The findings indicated a higher risk of hospitalization due to cardiac valvular insufficiency among benfluorex users compared to non-users, with a relative risk of 2.9 . This highlights the importance of monitoring cardiovascular health in patients receiving this treatment.

Effects on Hepatic Metabolism

Research focused on the effects of benfluorex on hepatic metabolism revealed that it inhibits key metabolic pathways while enhancing gluconeogenesis from glycerol. This dual action suggests that benfluorex could be beneficial in managing metabolic dysregulation associated with obesity and type II diabetes . Specifically, it was found to decrease acetyl-CoA concentrations significantly while increasing gluconeogenesis rates by approximately 25-35% .

Summary Table of Applications

Application AreaDescriptionKey Findings
Diabetes ManagementEnhances insulin sensitivity; regulates glucose metabolismReduces blood glucose and triglyceride levels; improves lipid profiles
Doping ControlUsed for screening athletes; identified as a performance-enhancing drugDetected via advanced mass spectrometry techniques
Cardiovascular RiskAssociated with increased risk of valvular heart diseaseRelative risk of hospitalization: 2.9 for users vs non-users
Hepatic MetabolismAffects fatty acid oxidation and gluconeogenesisInhibits mitochondrial β-oxidation while promoting gluconeogenesis

Comparación Con Compuestos Similares

Compuestos similares

Unicidad

Benfluorex es único debido a su doble acción como agente anoréxico e hipolipemiante. Sus riesgos cardiovasculares asociados, particularmente el riesgo de enfermedad de las válvulas cardíacas, llevaron a su retirada del mercado .

Actividad Biológica

Benfluorex, a derivative of fenfluramine, was primarily utilized in the management of hyperlipidemia and type 2 diabetes. Its biological activity has been the subject of extensive research, particularly concerning its effects on metabolic pathways and cardiovascular health. This article synthesizes findings from various studies, highlighting key mechanisms of action, case studies, and relevant research data.

1. Activation of HNF4α:
Benfluorex has been identified as an activator of the nuclear receptor transcription factor HNF4α. This activation plays a crucial role in the regulation of glucose and lipid metabolism. A study demonstrated that benfluorex counteracted the inhibitory effects of palmitate on insulin promoter activity, indicating its potential to influence insulin secretion and sensitivity .

2. Impact on Fatty Acid and Glucose Metabolism:
Research has shown that benfluorex affects fatty acid and glucose metabolism in hepatocytes. Specifically, it induces a significant decrease in acetyl-CoA concentration and alters key metabolic pathways, which may contribute to its therapeutic effects in diabetes . The following table summarizes the metabolic effects observed:

Metabolic Parameter Control (nmol/10^6 hepatocytes) Benfluorex (nmol/10^6 hepatocytes) Statistical Significance
Acetyl-CoA1.16 ± 0.110.67 ± 0.05P<0.05P<0.05
ATP/ADP Ratio4.8 ± 0.31.8 ± 0.3P<0.01P<0.01

Cardiovascular Effects

Despite its metabolic benefits, benfluorex has been associated with significant cardiovascular risks, particularly valvular heart disease (VHD). A retrospective case-control study indicated a strong association between benfluorex use and unexplained mitral regurgitation:

  • Study Findings:
    • Among patients with unexplained mitral regurgitation, 70% had a history of benfluorex use.
    • The odds ratio for developing mitral regurgitation associated with benfluorex was calculated at 40.4 (95% CI: 9.7 to 168.3), independent of other risk factors such as body mass index and diabetes .

Case Studies

Several case studies have documented adverse cardiovascular events linked to benfluorex:

  • Case Report on Valvular Heart Disease:
    A cohort study involving over a million diabetic patients revealed that those exposed to benfluorex had a significantly higher incidence of VHD compared to non-users . The study underscores the need for careful monitoring of patients receiving this medication.
  • Clinical Observations:
    In a separate analysis, five cases of pulmonary arterial hypertension (PAH) were reported among patients using benfluorex, further highlighting its cardiovascular implications .

Ongoing Research

Current research continues to explore the dual nature of benfluorex's biological activity—its potential benefits in metabolic regulation versus its risks for cardiovascular health:

  • Clinical Trials:
    Ongoing clinical trials aim to better understand the long-term effects of benfluorex on both metabolic parameters and cardiovascular outcomes .

Propiedades

Número CAS

1333167-88-6

Fórmula molecular

C19H20F3NO2

Peso molecular

351.4 g/mol

Nombre IUPAC

2-[[(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]ethyl benzoate

InChI

InChI=1S/C19H20F3NO2/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16/h2-9,13-14,23H,10-12H2,1H3/t14-/m1/s1

Clave InChI

CJAVTWRYCDNHSM-CQSZACIVSA-N

SMILES isomérico

C[C@H](CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2

SMILES canónico

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.